Product packaging for 3-[(2-Fluorophenyl)methoxy]benzenethiol(Cat. No.:)

3-[(2-Fluorophenyl)methoxy]benzenethiol

Cat. No.: B8075965
M. Wt: 234.29 g/mol
InChI Key: RPYJIQGHPPBISK-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methoxy]benzenethiol is a synthetic benzenethiol derivative of high interest in pharmaceutical and chemical research. Its structure, featuring a thiol group and a fluorinated benzyl ether moiety, makes it a valuable building block for the synthesis of more complex molecules. Similar benzenethiol and fluorophenyl compounds are frequently employed in drug discovery efforts, such as in the development of androgen receptor antagonists for treating conditions like prostate cancer . The fluorine atom and thiol group are key functional groups that can influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Furthermore, the thiol group allows for specific conjugation chemistry, making this compound a potential intermediate for designing protease inhibitors or other bioactive agents that target cysteine residues in enzymes . Researchers utilize this compound strictly as a chemical precursor in the exploration of new therapeutic areas, including oncology and virology. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11FOS B8075965 3-[(2-Fluorophenyl)methoxy]benzenethiol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c14-13-7-2-1-4-10(13)9-15-11-5-3-6-12(16)8-11/h1-8,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYJIQGHPPBISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=CC=C2)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 2 Fluorophenyl Methoxy Benzenethiol

Retrosynthetic Analysis and Design Principles

A retrosynthetic analysis of the target molecule, 3-[(2-Fluorophenyl)methoxy]benzenethiol, suggests that the most logical disconnection is at the ether linkage. This bond can be formed via a nucleophilic substitution reaction, a cornerstone of organic synthesis. The Williamson ether synthesis is a primary and well-established method for this transformation. youtube.commasterorganicchemistry.comwikipedia.org This leads to two key precursor molecules: a nucleophile derived from 3-mercaptophenol and an electrophile, 2-fluorobenzyl halide .

The design principle revolves around the reaction of an ambident nucleophile, the 3-mercaptophenoxide ion, with a suitable benzylating agent. The presence of two nucleophilic centers, the phenoxide oxygen and the thiophenolate sulfur, introduces the challenge of regioselectivity, which must be addressed in the synthetic strategy.

Optimized Synthetic Pathways and Reaction Schemes

An optimized synthetic pathway for this compound is a two-step process commencing with the synthesis of the key precursors, followed by their strategic coupling.

The primary precursors for this synthesis are 3-mercaptophenol and 2-fluorobenzyl bromide.

3-Mercaptophenol : This precursor is commercially available. sigmaaldrich.com Its synthesis can be achieved through various methods, including the reduction of 3-hydroxybenzenesulfonyl chloride or the treatment of a phenol (B47542) polysulfide mixture with a reducing agent. google.com

2-Fluorobenzyl bromide : This reagent can be synthesized from 2-fluorotoluene (B1218778) via free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. Alternatively, direct bromination of 2-fluorotoluene with bromine under UV irradiation can also yield the desired product. sigmaaldrich.comchemicalbook.com

The pivotal step in the synthesis is the formation of the ether bond via the Williamson ether synthesis. youtube.commasterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of 3-mercaptophenol to form the corresponding 3-mercaptophenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-fluorobenzyl bromide in an SN2 reaction. wikipedia.org

The reaction is typically carried out in the presence of a base to generate the phenoxide. The choice of base is critical to control the regioselectivity of the reaction.

To optimize the synthesis of this compound, several reaction parameters must be carefully controlled.

ParameterRecommended ConditionRationale
Base A mild base such as potassium carbonate (K₂CO₃) is preferred over stronger bases like sodium hydride (NaH).A milder base will selectively deprotonate the more acidic phenolic hydroxyl group over the thiol group, favoring O-alkylation.
Solvent Polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are ideal. numberanalytics.comThese solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide and promoting the SN2 mechanism.
Temperature The reaction is typically carried out at a moderate temperature, ranging from room temperature to a gentle reflux.This provides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions like elimination or S-alkylation.
Reactant Ratio A slight excess of the alkylating agent, 2-fluorobenzyl bromide, can be used to ensure complete conversion of the 3-mercaptophenol.This drives the reaction to completion.

The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the point of completion.

Green Chemistry Principles in Synthesis

The application of green chemistry principles can enhance the environmental friendliness of the synthesis of this compound.

Atom Economy : The Williamson ether synthesis generally has a good atom economy, with the primary byproduct being a salt (e.g., potassium bromide), which is easily removed.

Solvent Selection : The use of greener solvents, such as propylene (B89431) carbonate, which is a recyclable and less toxic alternative to traditional polar aprotic solvents, can be considered. acs.org

Catalysis : While the Williamson ether synthesis is not typically catalytic, exploring phase-transfer catalysts could enhance reaction rates and allow for the use of less hazardous solvent systems, such as a biphasic water-organic solvent system.

Energy Efficiency : Conducting the reaction at lower temperatures, if feasible with an appropriate catalyst or solvent system, would reduce energy consumption.

Stereochemical Control and Regioselectivity Considerations

The target molecule, this compound, is achiral, and therefore, stereochemical control is not a factor in its synthesis. However, regioselectivity is a critical consideration. The starting material, 3-mercaptophenol, possesses two nucleophilic sites: the phenolic oxygen and the thiol sulfur. The resulting 3-mercaptophenoxide is an ambident nucleophile.

Alkylation can potentially occur at either the oxygen or the sulfur atom, leading to the desired O-alkylated product or the undesired S-alkylated isomer, respectively. To achieve high regioselectivity for O-alkylation, the reaction conditions are tailored to exploit the different properties of the two nucleophilic centers. According to Hard and Soft Acid and Base (HSAB) theory, the "harder" phenoxide oxygen will preferentially react with the "hard" benzylic carbocation-like center of the 2-fluorobenzyl bromide. The use of a mild base and a polar aprotic solvent further favors O-alkylation.

Process Chemistry Aspects for Research Scale-Up

The transition from laboratory-scale synthesis to research scale-up for this compound necessitates a thorough evaluation of process chemistry principles to ensure safety, efficiency, reproducibility, and economic viability. While specific scale-up data for this exact molecule is not extensively published, we can infer the primary challenges and optimization strategies by examining the core reactions required for its synthesis: the formation of a diaryl ether linkage and the introduction or manipulation of a thiol group on an aromatic ring. The key considerations revolve around reaction conditions, reagent selection, impurity profiling, and product isolation at a larger scale.

The probable synthetic pathway to this compound involves the coupling of a 3-mercaptophenol derivative with a 2-fluorobenzyl halide or equivalent, or the coupling of 3-methoxybenzenethiol (B100605) with a suitable 2-fluorophenyl electrophile followed by demethylation. A common industrial approach is the Williamson ether synthesis or its modern variations like the Ullmann condensation for the formation of the ether bond.

Challenges in scaling up the Williamson ether synthesis often include the potential for side reactions, such as elimination reactions, especially with sterically hindered substrates. numberanalytics.comwikipedia.org The choice of base, solvent, and temperature is critical in maximizing the yield of the desired ether while minimizing by-product formation. On an industrial scale, the use of high temperatures to enhance the reactivity of weaker alkylating agents can be a strategy to improve efficiency and selectivity in the production of aromatic ethers. wikipedia.org

The introduction of the thiol group also presents several process chemistry challenges. Methods for preparing substituted thiophenols include the reduction of sulfonyl chlorides, the dealkylation of thioethers, and the diazotization of anilines followed by reaction with a sulfur source. google.com However, these methods can involve harsh conditions, long process routes, and the generation of significant waste, which are undesirable for large-scale production. google.com Copper-catalyzed C-S coupling reactions have emerged as a more direct and efficient alternative for the synthesis of aryl thiols from aryl iodides. organic-chemistry.org

When scaling up the synthesis of a fluorinated compound like this compound, specific attention must be paid to the reactivity and potential hazards associated with fluorinating agents and fluorinated intermediates. researchgate.netorganic-chemistry.org

The following table outlines some key process parameters and their implications for scaling up the synthesis, based on data for analogous reactions.

Table 1: Key Process Parameters for Analogous Reactions

Parameter Laboratory Scale Consideration Scale-Up Challenge Potential Mitigation Strategy
Solvent High-purity, often anhydrous solvents in small volumes. Cost, safety (flammability), environmental impact, and recovery of large solvent volumes. Use of greener solvents, solvent recycling, or exploring solvent-free conditions.
Temperature Easily controlled with lab equipment (oil baths, heating mantles). Heat transfer in large reactors can be inefficient, leading to localized hot spots and potential side reactions. youtube.com Use of jacketed reactors with precise temperature control, optimization of stirring, or use of flow chemistry.
Reagent Addition Manual addition is common. Rate of addition can significantly impact reaction exotherm and impurity profile. Use of automated dosing pumps for controlled addition, especially for highly reactive reagents.

| Work-up & Purification | Liquid-liquid extraction and column chromatography are standard. | Large-scale extractions are resource-intensive; chromatography is often not feasible for large quantities. | Development of a crystallization procedure for purification, use of alternative separation techniques like distillation or precipitation. |

For the synthesis of the diaryl ether component, copper-catalyzed coupling reactions represent a significant area of process development. The choice of catalyst, ligand, and base can dramatically influence the reaction's efficiency and the purity of the final product.

Table 2: Comparison of Conditions for Copper-Catalyzed Diaryl Ether Synthesis

Catalyst System Base Solvent Temperature (°C) Yield (%) Reference
CuCl Cs2CO3 DMF 130 Good to Excellent researchgate.net
CuI K2CO3 DMF 90 Good to Excellent organic-chemistry.org

Similarly, for the thiolation step, moving away from traditional methods towards catalytic C-S bond formation is a key strategy for process intensification and improved sustainability.

Table 3: Methods for Aryl Thiol Synthesis

Method Reagents Key Process Challenge Advantage
Reduction of Sulfonyl Chloride Zinc or Iron powder Generation of large amounts of solid waste. google.com Readily available starting materials.
Dealkylation of Thioether Strong acids or bases High cost of reagents, potential for harsh conditions. google.com Can be a clean reaction if the protecting group is chosen carefully.

| Copper-catalyzed C-S Coupling | Aryl iodide, Na2S·9H2O, 1,2-ethanedithiol (B43112) | Catalyst cost and removal from the final product. organic-chemistry.org | High yields, good functional group tolerance, and greener conditions. organic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization for Research Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. In a research setting, ¹H and ¹³C NMR spectra would be acquired to confirm the identity and purity of 3-[(2-Fluorophenyl)methoxy]benzenethiol. The ¹H NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. Key expected signals would include those for the aromatic protons on both the fluorophenyl and benzenethiol (B1682325) rings, the methylene (B1212753) (-CH₂-) bridge protons, and the thiol (-SH) proton. Similarly, ¹³C NMR would identify all unique carbon atoms in the molecule. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be employed to establish connectivity between protons and carbons, confirming the precise arrangement of the atoms.

No specific experimental NMR data for this compound is available in the reviewed scientific literature.

Mass Spectrometry Techniques for Mechanistic Elucidation

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to obtain a highly accurate mass measurement of the molecular ion, which can confirm the compound's elemental formula (C₁₃H₁₁FOS). Furthermore, tandem mass spectrometry (MS/MS) experiments would involve fragmenting the molecular ion to study its decomposition pathways. This fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the fluorophenyl, methoxy (B1213986), and benzenethiol components.

Specific HRMS or fragmentation data for this compound has not been reported in the available literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Bonding Characterization

A specific experimental IR or Raman spectrum for this compound is not documented in the reviewed scientific sources.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and torsional angles. nih.gov To perform this analysis, a high-quality single crystal of this compound would need to be grown. The resulting crystal structure would confirm the molecular conformation and provide invaluable information on intermolecular interactions, such as hydrogen bonding (potentially involving the thiol group) and π-stacking, which govern the crystal packing. thegoodscentscompany.com

There is no evidence in the literature that this compound has been crystallized or that its X-ray crystal structure has been determined.

Advanced Chromatographic Separations for Isomer Resolution and Purity Assessment in Research

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a synthesized compound and for separating it from any isomers, starting materials, or byproducts. A reversed-phase HPLC method would typically be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be used for quantification, leveraging the aromatic nature of the compound. The retention time from this analysis serves as a key purity check.

While general HPLC methods are described for related compounds, no specific chromatograms or retention time data for the purity assessment of this compound are available.

Thermal Analysis (e.g., DSC, TGA) for Understanding Thermal Behavior in Research Contexts

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of a material. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and other phase changes. TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile. For a research compound, this data is crucial for understanding its stability and handling requirements.

No thermal analysis data (DSC or TGA) for this compound has been published in the reviewed literature.

Theoretical and Computational Chemistry of 3 2 Fluorophenyl Methoxy Benzenethiol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic and structural properties of a molecule. For a compound like 3-[(2-Fluorophenyl)methoxy]benzenethiol, such calculations would provide invaluable insights.

Electronic Structure Analysis and Molecular Orbitals

An analysis of the electronic structure would elucidate the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzenethiol (B1682325) ring, specifically on the sulfur atom, while the LUMO would likely be distributed across the aromatic systems.

Table 1: Hypothetical Molecular Orbital Characteristics of this compound

Molecular OrbitalProbable LocalizationSignificance
HOMOBenzenethiol ring, Sulfur atomRegion of electron donation, susceptibility to electrophilic attack
LUMOPhenyl ringsRegion of electron acceptance, susceptibility to nucleophilic attack
HOMO-LUMO Gap-Indicator of chemical reactivity and stability

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotational freedom around the ether and thioether linkages. A conformational analysis would involve mapping the potential energy surface as a function of the key dihedral angles. This would identify the most stable, low-energy conformations of the molecule. The presence of the fluorine atom on the phenyl ring may introduce specific steric and electronic effects that influence the preferred conformations. Understanding the conformational landscape is crucial for predicting how the molecule might interact with biological targets.

Charge Distribution and Electrostatic Potential Maps

The distribution of charge within this compound can be visualized using electrostatic potential (ESP) maps. These maps highlight regions of positive and negative electrostatic potential on the molecule's surface. The electronegative fluorine and oxygen atoms would create regions of negative potential, while the hydrogen atoms of the thiol group and the aromatic rings would exhibit positive potential. These maps are essential for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for molecular recognition processes.

Molecular Dynamics Simulations for Solvent Interactions and Ligand Flexibility

Molecular dynamics (MD) simulations could provide a dynamic view of this compound's behavior in a solvent, typically water, to mimic physiological conditions. These simulations would track the movements of the molecule over time, revealing its flexibility and how it interacts with surrounding solvent molecules. The simulations would also provide insights into the stability of different conformations in a solvated environment and the formation of hydrogen bonds between the molecule and water.

In Silico Prediction of Reactivity and Potential Interaction Sites

In silico tools can predict the reactivity of this compound. Based on its structure, the thiol group (-SH) is a primary site for reactivity, potentially undergoing oxidation or acting as a nucleophile. The aromatic rings could be susceptible to electrophilic substitution, with the substitution pattern influenced by the existing methoxy (B1213986) and thiol groups. The fluorine atom can also influence reactivity through its electron-withdrawing nature. Potential interaction sites for binding to a biological target would likely involve the thiol group (for covalent or hydrogen bonding), the ether oxygen (as a hydrogen bond acceptor), and the aromatic rings (through π-π stacking or hydrophobic interactions).

Structure-Activity Relationship (SAR) Modeling (Computational Focus)

Structure-Activity Relationship (SAR) modeling for this compound would involve computationally assessing how modifications to its structure affect its predicted biological activity. This would entail creating a virtual library of analogous compounds with variations in the substitution pattern of the aromatic rings or modifications to the linker. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for these analogs, a quantitative structure-activity relationship (QSAR) model could be developed. Such a model would be invaluable for guiding the design of new compounds with potentially enhanced activity.

Chemical Reactivity, Mechanistic Studies, and Transformative Chemistry

Investigation of Reaction Pathways and Intermediates

The reaction pathways of 3-[(2-Fluorophenyl)methoxy]benzenethiol are diverse, owing to the reactive thiol group and the aromatic system. Key transformations include oxidation, electrophilic and nucleophilic substitution, and cleavage of the benzylic ether bond.

Oxidation of the Thiol Group: The thiol group is readily oxidized. Mild oxidation, for instance with iodine or air, typically leads to the formation of the corresponding disulfide, 1,2-bis(3-((2-fluorophenyl)methoxy)phenyl)disulfane. This reaction is believed to proceed through a thiyl radical intermediate (ArS•). In the presence of stronger oxidizing agents, such as hydrogen peroxide or peroxy acids, the oxidation can proceed further to form a sulfenic acid (ArSOH), a sulfinic acid (ArSO₂H), and ultimately a sulfonic acid (ArSO₃H). nih.govpitt.edunih.gov The sulfenic acid is a key intermediate, which can react with another thiol molecule to form the disulfide.

Benzylic Ether Cleavage: The ether linkage is susceptible to cleavage under strong acidic conditions (e.g., HBr or HI). This reaction likely proceeds via an S"N"1-type mechanism. pnnl.gov Protonation of the ether oxygen creates a good leaving group. The subsequent cleavage of the C-O bond is facilitated by the formation of a relatively stable benzylic carbocation, the 2-fluorobenzyl cation, and 3-mercaptobenzyl alcohol. The stability of this carbocation intermediate is a critical factor in this reaction pathway.

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution. The directing effects of the thiol and the (2-fluorophenyl)methoxy groups will determine the position of substitution. The thiol group is generally considered an ortho-, para-director, while the methoxy (B1213986) group is a strong ortho-, para-director. Their combined influence, along with the meta-positioning of the substituent, will dictate the regioselectivity of reactions such as halogenation, nitration, and Friedel-Crafts reactions. The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Nucleophilic Substitution: The thiolate anion (ArS⁻), formed by deprotonation of the thiol, is a potent nucleophile. nih.gov It can participate in S"N"2 reactions with alkyl halides to form thioethers. It can also engage in nucleophilic aromatic substitution (S"N"Ar) reactions with activated aryl halides.

Kinetics and Thermodynamics of Key Transformations

Thermodynamics of Thiol Dissociation and Oxidation: The acidity of the thiol group (pKa) is a key thermodynamic parameter. For thiophenol, the pKa is approximately 6.6. The substituents on this compound are expected to have a minor influence on this value. The S-H bond dissociation energy (BDE) is another important thermodynamic parameter, particularly for radical reactions. For thiophenol, the BDE is approximately 331 kJ/mol. Substituents can influence this value; electron-donating groups tend to decrease the BDE, while electron-withdrawing groups have a smaller effect. researchgate.netrsc.orgresearchgate.net

Kinetics of Ether Cleavage: The acid-catalyzed cleavage of benzyl (B1604629) phenyl ether has been shown to have a Gibbs free energy of activation of approximately 145 kJ/mol in aqueous solutions. nih.gov The rate of this reaction is dependent on the stability of the carbocation intermediate formed. The fluorine atom in the ortho position of the benzyl group in this compound may have a slight destabilizing inductive effect on the carbocation, potentially slowing the reaction rate compared to an unsubstituted benzyl ether.

Hammett Correlations for Substituent Effects: The Hammett equation provides a means to quantify the electronic effects of substituents on the rates and equilibria of reactions of aromatic compounds. The substituent constant (σ) reflects the electron-donating or electron-withdrawing nature of a substituent. The reaction constant (ρ) indicates the sensitivity of a reaction to these electronic effects. For the ionization of substituted benzoic acids, which serves as a reference, ρ is defined as 1. wikipedia.orgnumberanalytics.comresearchgate.net For electrophilic aromatic substitution, reactions are generally characterized by large negative ρ values, indicating that electron-donating groups accelerate the reaction.

Table 1: Estimated Kinetic and Thermodynamic Parameters for Reactions of this compound and Related Compounds
ReactionParameterValueCompoundReference
Thiol DissociationpKa~6.6Thiophenol nih.gov
S-H Bond HomolysisBDE (kJ/mol)~331Thiophenol researchgate.netrsc.orgresearchgate.net
Acid-Catalyzed Ether CleavageΔG (kJ/mol)~145Benzyl Phenyl Ether nih.gov
Alkaline Hydrolysis of Ethyl BenzoatesReaction Constant (ρ)+2.498Substituted Ethyl Benzoates wikipedia.org

Oxidation-Reduction Chemistry Relevant to Thiol Functionality

The thiol group of this compound is redox-active. It can be oxidized to a disulfide, as well as to higher oxidation states (sulfenic, sulfinic, and sulfonic acids). The standard reduction potential of the thiyl radical/thiolate couple is an important parameter in understanding its redox chemistry. For substituted thiophenols, the oxidation potentials of their conjugate anions can be measured. Generally, electron-donating groups make the thiolate easier to oxidize (a more negative oxidation potential), while electron-withdrawing groups make it more difficult to oxidize. researchgate.net

The disulfide can, in turn, be reduced back to the thiol using appropriate reducing agents like sodium borohydride. This reversible oxidation-reduction of the thiol/disulfide pair is a key feature of the chemistry of this functional group.

Table 2: Representative Redox Potentials of Thiol-Related Compounds
Redox CoupleE° (V vs. NHE)ConditionsReference
O₂ + e⁻ → O₂⁻•-0.33Aqueous, pH 7General Chemistry Textbooks
RSSR + 2H⁺ + 2e⁻ → 2RSH-0.22Glutathione, pH 7Biochemistry Textbooks

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution: The thiol group and the (2-fluorophenyl)methoxy substituent both influence the regioselectivity of electrophilic aromatic substitution on the benzenethiol (B1682325) ring. The thiol group is an activating ortho-, para-director. The (2-fluorophenyl)methoxy group, with its ether oxygen, is also an activating ortho-, para-director. Since the substituent is in the meta position relative to the thiol, the positions ortho and para to the thiol (positions 2, 4, and 6) and the positions ortho and para to the substituent (positions 2, 4, and 6) are activated. This suggests that electrophilic attack will be favored at the 2, 4, and 6 positions of the benzenethiol ring. Steric hindrance from the bulky substituent may disfavor substitution at the 2-position.

Nucleophilic Substitution: The thiolate anion of this compound is a strong nucleophile and can readily participate in S"N"2 reactions with alkyl halides. The rate of these reactions will depend on the nature of the alkyl halide and the reaction conditions.

The molecule also contains a fluorophenyl group, which could potentially undergo nucleophilic aromatic substitution (S"N"Ar), where the fluorine atom is displaced by a strong nucleophile. However, S"N"Ar reactions typically require strong electron-withdrawing groups ortho or para to the leaving group to activate the ring towards nucleophilic attack. The methoxy group is electron-donating by resonance, which would disfavor a classic S"N"Ar mechanism on the fluorophenyl ring.

Metal Coordination Chemistry and Catalytic Applications

The thiol group of this compound can deprotonate to form a thiolate, which is a soft ligand that can coordinate to a variety of metal ions. Thiolates are known to form stable complexes with transition metals such as palladium, copper, gold, and nickel. researchgate.netnih.gov

These metal-thiolate complexes have potential applications in catalysis. For example, palladium-thiolate complexes are active catalysts in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. mdpi.comresearchgate.netnih.govacs.orgnih.gov The electronic properties of the thiolate ligand, influenced by the substituents on the aromatic ring, can modulate the catalytic activity of the metal center. The (2-fluorophenyl)methoxy substituent in this compound may influence the catalytic performance of its metal complexes through both steric and electronic effects. The turnover number (TON) is a measure of the efficiency of a catalyst, representing the number of moles of substrate that a mole of catalyst can convert before becoming inactivated. High TONs are desirable for practical applications.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions with High Turnover Numbers
ReactionCatalyst SystemTurnover Number (TON)Reference
Negishi Coupling (Aryl-Aryl)Pd(DPEphos)Cl₂up to ~10⁶ researchgate.net
Suzuki CouplingPalladium Cyclometallated CompoundsVaries with catalyst structure mdpi.com

Exploratory Research into Biological Target Interactions in Vitro and in Silico

Design and Synthesis as Probes for Biochemical Targets

The design of "3-[(2-Fluorophenyl)methoxy]benzenethiol" as a potential biochemical probe would conceptually leverage its distinct chemical features: a nucleophilic thiol group and a fluorinated aromatic ether moiety. The thiol group is a well-known reactive handle for covalent interactions with biological targets or for conjugation to reporter molecules. mdpi.com The synthesis of such a compound could be envisioned as a tool for exploring biological systems, for instance, by attaching it to fluorescent dyes or affinity tags to facilitate target identification. nih.gov

The synthetic strategy for creating thiol derivatives for biological applications is a well-established field. mdpi.com A plausible synthetic route to this compound for research purposes might involve a Williamson ether synthesis. This would likely involve reacting 3-hydroxybenzenethiol (or a protected version) with 2-fluorobenzyl bromide. The presence of the ortho-fluorine on the benzyl (B1604629) group is not only a key structural feature for potential biological interactions but has also been studied in other contexts for its effects on the conformation and electronic properties of the molecule. wiserpub.comwiserpub.com The development of such molecules as chemical tools is critical for probing biological pathways and identifying novel therapeutic targets. mdpi.com

In Vitro Enzyme Modulation Studies (e.g., inhibition, activation)

The benzenethiol (B1682325) structure within the molecule immediately suggests its potential as a modulator of enzymes, particularly those with a thiol-containing active site or those that are susceptible to redox modulation. nih.govnih.gov Thiols can interact with enzymes in several ways, including the formation of disulfide bonds with cysteine residues or coordination with metal cofactors in metalloenzymes. nih.gov

Hypothetically, "this compound" could be screened against a panel of enzymes to determine its inhibitory or activatory profile. A primary target class would be cysteine proteases, where the thiol group could engage in covalent or non-covalent interactions within the active site. nih.gov Another important class would be zinc-containing enzymes, where the thiol could potentially displace a coordinated water molecule or other ligand from the zinc ion. nih.gov

To quantify its potential effects, a series of in vitro enzyme kinetic assays would be performed. The results would typically be presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Hypothetical In Vitro Enzyme Inhibition Profile Disclaimer: The following data is purely illustrative and does not represent actual experimental results.

{ "columns": [ {"id": "enzyme", "label": "Enzyme Target"}, {"id": "enzyme_class", "label": "Enzyme Class"}, {"id": "ic50", "label": "Hypothetical IC50 (µM)"} ], "rows": [ {"enzyme": "Papain", "enzyme_class": "Cysteine Protease", "ic50": 15.2}, {"enzyme": "Cathepsin B", "enzyme_class": "Cysteine Protease", "ic50": 28.9}, {"enzyme": "Carbonic Anhydrase II", "enzyme_class": "Metalloenzyme (Zinc)", "ic50": 5.4}, {"enzyme": "Matrix Metalloproteinase-9", "enzyme_class": "Metalloenzyme (Zinc)", "ic50": 12.1}, {"enzyme": "Trypsin", "enzyme_class": "Serine Protease", "ic50": "> 100"} ] }

Receptor Binding Affinity Assessment (Cell-Free or Recombinant Protein Systems)

Beyond enzymes, the molecule could be assessed for its ability to bind to various receptors. The fluorophenyl ether component presents a structure that could participate in non-covalent interactions such as hydrogen bonding (with fluorine as a hydrogen bond acceptor), pi-stacking, and hydrophobic interactions within a receptor's binding pocket. nih.gov

Receptor binding affinity is typically determined using radioligand binding assays or fluorescence-based techniques like TR-FRET. nih.govdesigner-drug.com In these assays, the test compound competes with a known high-affinity ligand (often radiolabeled or fluorescently tagged) for binding to the receptor. The affinity of the compound is expressed as a Ki (inhibition constant) or Kd (dissociation constant) value. Lower values indicate higher binding affinity. For example, studies on fluorinated tropane (B1204802) derivatives have shown that such modifications can significantly influence binding affinity at cocaine recognition sites. designer-drug.com

Table 2: Illustrative Receptor Binding Affinity Data Disclaimer: The following data is purely illustrative and does not represent actual experimental results.

{ "columns": [ {"id": "receptor", "label": "Receptor Target"}, {"id": "assay_type", "label": "Assay Type"}, {"id": "ki", "label": "Hypothetical Ki (nM)"} ], "rows": [ {"receptor": "Dopamine Transporter (DAT)", "assay_type": "[³H]WIN 35,428 Competition", "ki": 85}, {"receptor": "Serotonin Transporter (SERT)", "assay_type": "[³H]Citalopram Competition", "ki": 450}, {"receptor": "Cannabinoid Receptor 1 (CB1)", "assay_type": "[³H]CP55,940 Competition", "ki": 1200}, {"receptor": "Metabotropic Glutamate Receptor 5 (mGluR5)", "assay_type": "TR-FRET Binding Assay", "ki": 250} ] }

Protein-Ligand Interaction Modeling (Docking, Molecular Dynamics Simulations)

Computational methods are invaluable for predicting and rationalizing the interactions between a small molecule and its protein target. mdpi.com For "this compound," molecular docking simulations could be employed to predict its binding mode within the active site of various enzymes or receptors. researchgate.net These simulations would generate a binding score, estimating the binding affinity, and provide a visual representation of the key interactions.

For instance, docking into a cysteine protease active site might show the thiol group positioned near the catalytic cysteine residue, while the 2-fluorophenyl group could be extending into a hydrophobic sub-pocket. nih.gov The fluorine atom's role could be investigated for potential hydrogen bonding or electrostatic interactions. nih.gov Following docking, molecular dynamics (MD) simulations could be run to assess the stability of the predicted binding pose over time, providing insights into the flexibility of both the ligand and the protein active site. mdpi.com

Development as Chemical Tools for Biological Research

A compound with a defined biological activity and a reactive handle like a thiol group is a prime candidate for development into a chemical tool. mdpi.com If "this compound" were found to have high affinity and selectivity for a particular target, it could be modified to create more advanced probes.

For example, the thiol group could be used to attach:

A fluorophore (e.g., NBD, TAMRA): This would create a fluorescent probe for use in cellular imaging, flow cytometry, or fluorescence polarization assays to visualize the target protein or quantify binding events. nih.gov

A biotin (B1667282) tag: This would create an affinity probe for use in pull-down experiments to isolate and identify the target protein and its binding partners from cell lysates.

A photo-affinity label: This would create a probe that, upon exposure to UV light, covalently crosslinks to its target, allowing for more robust target identification.

The development of such tools is essential for dissecting complex biological processes and validating new drug targets.

Structure-Based Ligand Design Principles (Conceptual, non-clinical)

Based on initial (hypothetical) findings, structure-based design principles could be applied to optimize the compound. mdpi.com This involves using the 3D structure of the target protein, either from X-ray crystallography or homology modeling, to guide the design of new analogs with improved properties.

Key conceptual design principles might include:

Fluorine Substitution: The effect of the fluorine's position on the phenyl ring could be explored. Moving it from the ortho to the meta or para position could alter binding affinity and selectivity by changing the molecule's electronic profile and conformational preferences. nih.govresearchgate.net

Thiol Modification: The thiol could be replaced with other functional groups (e.g., hydroxyl, carboxylate) to probe the importance of the thiol-mediated interaction and to potentially transition from a covalent to a non-covalent binding mode. nih.gov

Scaffold Hopping: The benzenethiol core could be replaced with other heterocyclic systems to explore new interaction patterns while retaining the key 2-fluorophenylmethoxy moiety.

This iterative cycle of design, synthesis, and testing is the foundation of modern medicinal chemistry and drug discovery. mdpi.com

Synthesis and Exploration of 3 2 Fluorophenyl Methoxy Benzenethiol Derivatives and Analogs

Rational Design of Structural Analogs

The rational design of analogs of 3-[(2-Fluorophenyl)methoxy]benzenethiol is guided by established principles of medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. The design process typically begins with the identification of a biological target, such as an enzyme or a receptor. nih.govresearchgate.netresearchgate.net The structural features of the lead compound are then systematically modified to optimize interactions with the target's binding site.

Key considerations in the rational design of analogs for this scaffold include:

Modification of the Thiol Group: The thiol (-SH) group is a key functional handle. It can be alkylated, oxidized to sulfoxides or sulfones, or converted to various thioesters and other sulfur-containing moieties. nih.gov These modifications can alter the compound's polarity, hydrogen bonding capacity, and potential for covalent interactions with the target.

Substitution on the Aromatic Rings: The two phenyl rings offer multiple positions for substitution. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, influencing its reactivity and binding affinity. nih.gov Steric bulk can also be adjusted to probe the size and shape of the binding pocket. For instance, the introduction of a 3-fluoro substituent on a related phenyl group has been shown to enhance antagonist activity at the rTRPV1 receptor. nih.gov

Alteration of the Ether Linkage: The benzylic ether linkage provides conformational flexibility. Replacing the oxygen atom with sulfur (thioether) or nitrogen (amine) or incorporating it into a more rigid heterocyclic system can significantly impact the molecule's three-dimensional shape and its ability to adopt a favorable conformation for binding.

Scaffold Hopping: In some cases, the entire benzyloxy-phenyl core may be replaced by a different scaffold that maintains the key pharmacophoric features in a similar spatial arrangement. This "scaffold hopping" approach can lead to the discovery of novel chemical series with improved properties. nih.gov

The design process is often aided by computational modeling and docking studies, which can predict the binding modes of designed analogs and help prioritize synthetic efforts. nih.govnih.gov

Diversification Strategies and Synthetic Routes for Derivatives

A variety of synthetic strategies can be employed to generate a diverse library of derivatives from the this compound scaffold.

The synthesis of the core structure itself can be achieved through a Williamson ether synthesis, reacting 3-mercaptophenol with 2-fluorobenzyl bromide in the presence of a base. The resulting 3-[(2-Fluorophenyl)methoxy]phenol can then be converted to the target thiol. An alternative approach involves the direct alkylation of 3-hydroxybenzenethiol.

Once the core scaffold is obtained, diversification can be achieved through several routes:

S-Alkylation: The thiol group can be readily alkylated using a variety of alkyl halides in the presence of a base to introduce a wide range of substituents.

Oxidation: The thioether derivatives can be selectively oxidized to the corresponding sulfoxides or sulfones using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). nih.gov

Amide Coupling: If a carboxylic acid functionality is introduced on one of the phenyl rings, standard amide coupling reactions with a diverse set of amines can be used to generate a library of amides. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be used to form new carbon-carbon or carbon-nitrogen bonds, respectively, allowing for the introduction of a wide array of aromatic and heteroaromatic substituents.

Combinatorial Synthesis: For generating large libraries of compounds, solid-phase synthesis techniques can be employed, where the scaffold is attached to a resin, and various building blocks are added in a stepwise fashion. nih.gov

A general synthetic scheme for the diversification of the this compound scaffold is presented below:

Scheme 1: General Synthetic Routes for Diversification

Systematic Structure-Activity Relationship (SAR) Studies on Derivatives (Synthetic and In Vitro Focus)

Systematic SAR studies are crucial for understanding how structural modifications impact the biological activity of the synthesized derivatives. These studies involve synthesizing a series of analogs with systematic variations and evaluating their activity in in vitro assays.

For a hypothetical series of this compound derivatives targeting an enzyme, an SAR study might involve:

Varying the substituent on the sulfur atom: A series of S-alkylated derivatives with different chain lengths, branching, and functional groups would be synthesized and tested for their inhibitory activity.

Exploring substitutions on the phenyl rings: Analogs with electron-donating and electron-withdrawing groups at different positions on both the 2-fluorophenyl and the 3-mercaptophenyl rings would be prepared to probe the electronic and steric requirements of the binding site.

Investigating the role of the ether linkage: Replacing the ether oxygen with sulfur or nitrogen would help to determine the importance of this atom for activity.

The results of these studies are often compiled into tables to visualize the relationships between structure and activity.

Table 1: Hypothetical SAR Data for this compound Derivatives as Enzyme Inhibitors

Compound ID R1 (on Sulfur) R2 (on 2-Fluorophenyl) R3 (on 3-Thiophenyl) IC50 (nM)
1a H H H 1250
1b CH3 H H 850
1c CH2CH3 H H 620
1d CH2Ph H H 310
2a CH3 4-Cl H 450
2b CH3 H 4-OCH3 980
3a CH2Ph 4-F H 250

| 3b | CH2Ph | H | 5-NO2 | 150 |

This table presents hypothetical data for illustrative purposes.

Exploration of Substituent Effects on Reactivity and Binding

The electronic and steric effects of substituents can have a profound impact on both the reactivity of the thiol group and the non-covalent binding interactions of the molecule with its biological target.

Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -CN, -CF3) on the phenyl rings can increase the acidity of the thiol proton, making it a better nucleophile in some reactions. Conversely, electron-donating groups (e.g., -OCH3, -CH3) can increase the electron density of the aromatic rings, potentially enhancing π-π stacking interactions with aromatic residues in the binding site of a protein. nih.gov

Steric Effects: The size and shape of substituents play a critical role in determining how well a molecule fits into a binding pocket. Bulky substituents can create steric hindrance, preventing optimal binding. However, in some cases, a bulky group may be necessary to fill a specific hydrophobic pocket in the target protein, thereby increasing binding affinity.

Hydrogen Bonding: The introduction of substituents capable of forming hydrogen bonds (e.g., -OH, -NH2, -C=O) can lead to specific interactions with polar residues in the binding site, significantly enhancing binding affinity and selectivity.

Fluorine Substitution: The fluorine atom on the 2-fluorophenyl ring can have multiple effects. Its high electronegativity can alter the electronic properties of the ring and influence the conformation of the molecule through electrostatic interactions. It can also participate in favorable interactions with the protein backbone or side chains. The 3-fluoro substitution on a related 4-(methylsulfonylamino)phenyl group was found to enhance the antagonistic activity of TRPV1 antagonists. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-mercaptophenol
2-fluorobenzyl bromide
3-[(2-Fluorophenyl)methoxy]phenol
3-hydroxybenzenethiol

Future Research Directions and Emerging Paradigms for 3 2 Fluorophenyl Methoxy Benzenethiol

Unexplored Synthetic Methodologies

The current synthesis of 3-[(2-Fluorophenyl)methoxy]benzenethiol likely relies on established but potentially limited methodologies. The future of its synthesis will probably explore more efficient, sustainable, and versatile techniques that offer higher yields and greater functional group tolerance.

One promising area is the advancement of Chan-Lam coupling reactions . These copper-catalyzed cross-coupling reactions allow for the formation of the diaryl ether bond under milder conditions than traditional methods like the Ullmann condensation. mdpi.com Future research could focus on developing novel copper catalysts and optimizing reaction conditions to improve the efficiency of coupling an arylboronic acid with the phenolic precursor of the benzenethiol (B1682325) moiety. mdpi.com

Another avenue for exploration is photoredox catalysis . This technique uses light to drive chemical reactions and could offer a green alternative for constructing the C-O and C-S bonds in the molecule. The use of visible light and a suitable photocatalyst could enable the synthesis to proceed at room temperature, reducing energy consumption and minimizing the formation of byproducts.

Furthermore, the application of flow chemistry presents a significant opportunity. By conducting the synthesis in a continuous flow reactor, researchers can achieve better control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher reproducibility, scalability, and safety, particularly when handling foul-smelling thiols. wikipedia.org

Synthetic MethodPotential AdvantagesKey Research Focus
Advanced Chan-Lam Coupling Milder reaction conditions, greater functional group tolerance.Development of novel copper catalysts, optimization of solvent and base systems.
Photoredox Catalysis Use of visible light as a sustainable energy source, ambient reaction temperatures.Identification of suitable photocatalysts, understanding reaction mechanisms for C-O and C-S bond formation.
Flow Chemistry Enhanced control over reaction parameters, improved safety and scalability.Reactor design, optimization of flow rates and reagent mixing.

Advanced Computational Approaches and AI Integration

Quantum chemistry calculations , such as Density Functional Theory (DFT), can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. acs.orgnih.gov This can provide insights into its mechanism of action and guide the design of more potent analogs. For instance, DFT could be used to model the interaction of the compound with its biological target, such as the Colony Stimulating Factor-1 Receptor (CSF-1R), for which it is a known intermediate. nih.govnih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule and its interactions with biological macromolecules over time. tandfonline.com This can help in understanding how the molecule binds to its target and the conformational changes that occur upon binding.

Computational ApproachApplication to this compoundPotential Outcomes
Quantum Chemistry (DFT) Elucidation of electronic structure, reactivity, and interaction with target proteins.Improved understanding of mechanism of action, guidance for rational design.
Molecular Dynamics (MD) Simulation of binding dynamics and conformational changes.Insights into binding affinity and residence time at the target.
Artificial Intelligence (AI/ML) Prediction of biological activity, de novo design of novel derivatives.Accelerated discovery of more potent and selective compounds.

Novel Applications in Chemical Biology and Materials Science

The unique structural features of this compound, namely the fluorinated phenyl ring and the thiol group, open up possibilities for its use in chemical biology and materials science.

In chemical biology , the fluorine atom serves as an excellent probe for 19F NMR spectroscopy . nih.govwikipedia.org This technique can be used to study the interaction of the molecule with its biological target in a complex biological environment without background interference. nih.govwikipedia.org By incorporating a 19F label, researchers can monitor changes in the chemical environment of the molecule upon binding, providing valuable information about its binding mode and affinity. nih.gov The presence of fluorine can also enhance metabolic stability and cell permeability. researchgate.netresearchgate.netnih.gov

The thiol group provides a reactive handle for conjugation to other molecules or for immobilization on surfaces. This could be exploited to create self-assembled monolayers (SAMs) on gold surfaces. Such SAMs could be used to study protein-ligand interactions using techniques like surface plasmon resonance (SPR) or to develop novel biosensors.

Challenges and Opportunities in Targeted Chemical Probe Development

Developing this compound or its derivatives into a high-quality chemical probe presents both challenges and significant opportunities. tandfonline.comnih.govresearchgate.net A chemical probe is a small molecule used to study the function of a specific protein in cells and organisms. tandfonline.com

The primary challenge lies in achieving high selectivity for the intended target, such as CSF-1R, over other related kinases. nih.gov Many kinase inhibitors suffer from off-target effects, which can complicate the interpretation of experimental results. tandfonline.com Extensive profiling against a broad panel of kinases is essential to validate the selectivity of a potential probe. tandfonline.comnih.gov

Another challenge is ensuring adequate cell permeability and target engagement in a cellular context. tandfonline.com The molecule must be able to cross the cell membrane and bind to its intracellular target with sufficient affinity to elicit a biological response.

However, the opportunities are substantial. A highly selective and potent chemical probe for CSF-1R would be an invaluable tool for dissecting the role of this receptor in normal physiology and in diseases like cancer and neuroinflammatory conditions. nih.govnih.govmdpi.com Such a probe could be used to validate CSF-1R as a therapeutic target and to explore the downstream consequences of its inhibition. nih.govnih.gov

The development of "orthogonal" chemical probes, which are structurally distinct but target the same protein, is a key strategy to strengthen the confidence in experimental findings. nih.gov Future research could focus on developing a suite of probes based on the this compound scaffold.

Aspect of Probe DevelopmentChallengeOpportunity
Selectivity Achieving high selectivity for the target kinase over other kinases.A highly selective probe provides unambiguous insights into the target's function.
Cellular Activity Ensuring cell permeability and target engagement.A cell-active probe allows for the study of the target in a physiological context.
Target Validation Demonstrating that the observed phenotype is due to inhibition of the intended target.A well-validated probe can confirm the therapeutic potential of a drug target.

Q & A

Q. What are the established synthetic routes for 3-[(2-Fluorophenyl)methoxy]benzenethiol, and what critical parameters influence yield in nucleophilic substitution reactions?

The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 3-[(2-Fluorophenyl)methoxy]bromobenzene) with a thiolate ion. Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature : Elevated temperatures (80–100°C) accelerate substitution but may promote side reactions.
  • Base selection : Strong bases (e.g., NaH) improve thiolate ion generation but require anhydrous conditions .
  • Protection of thiol group : Use of trityl or acetyl protecting groups prevents oxidation during synthesis .

Q. How should researchers approach the purification and characterization of this compound given its physicochemical properties?

Utilize the following data for purification and characterization:

PropertyValue (From )Methodological Consideration
Boiling Point223–226°CFractional distillation under reduced pressure
Density1.13 g/cm³Column chromatography (silica gel, hexane/ethyl acetate)
Refractive Index1.587Purity assessment via GC-MS or HPLC
  • Spectroscopic confirmation : 1^1H NMR (δ 7.2–6.8 ppm for aromatic protons, δ 4.8 ppm for -SCH3_3) and FTIR (S-H stretch ~2550 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Toxicity : Benzenethiol derivatives exhibit moderate acute toxicity (oral LD50_{50} ~200 mg/kg in rats). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store under inert gas (N2_2/Ar) at 4°C to prevent oxidation.
  • Disposal : Neutralize with dilute NaOH before disposal to mitigate environmental risks .

Advanced Research Questions

Q. What spectroscopic challenges arise when characterizing this compound, particularly regarding fluorine-thiol interactions?

  • NMR complexity : 19^{19}F NMR shows coupling with aromatic protons (J ~8–12 Hz), complicating signal assignment. Use 1^{1}H-19^{19}F HOESY to resolve spatial interactions .
  • MS fragmentation : The thiol group increases susceptibility to oxidation, leading to dimerization (disulfide) peaks in ESI-MS. Stabilize samples with EDTA to suppress artifacts .

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the stability of this compound derivatives?

  • Multi-model validation : Compare DFT (B3LYP/6-311+G(d,p)) and MD simulations to assess conformational stability.
  • Experimental kinetics : Monitor oxidation rates (e.g., to disulfide) via UV-Vis at 280 nm, correlating with computed activation energies .

Q. What strategies optimize the compound's stability in biological assays, considering thiol group reactivity?

  • Derivatization : Convert thiol to stable disulfide or thiophosphate esters before testing .
  • Inert conditions : Conduct assays under N2_2 atmosphere with antioxidants (e.g., ascorbic acid) .

Q. In developing structure-activity relationship (SAR) models, how does the 2-fluorobenzyl ether moiety influence target binding?

  • Electronic effects : Fluorine's electronegativity enhances aryl ring electron deficiency, strengthening π-π stacking with aromatic residues in enzyme active sites.
  • Steric effects : The methoxy group increases hydrophobicity (logP ~2.8), improving membrane permeability. Validate via comparative assays with non-fluorinated analogs .

Q. How to design control experiments to differentiate between direct and indirect mechanisms in bioactivity studies?

  • Enzyme inhibition controls : Use irreversible inhibitors (e.g., iodoacetamide) to block thiol-reactive sites.
  • Genetic knockouts : Employ CRISPR-edited cell lines lacking putative targets (e.g., glutathione reductase).
  • Isotopic labeling : Track metabolic fate using 35^{35}S-labeled compound in autoradiography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.